molecular formula C16H11Cl2NO3S B2846005 Methyl 3-[(2,6-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate CAS No. 338419-40-2

Methyl 3-[(2,6-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2846005
CAS No.: 338419-40-2
M. Wt: 368.23
InChI Key: FVHTYYYQIWSZCK-UHFFFAOYSA-N
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Description

“Methyl 3-[(2,6-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate” is a chemical compound with the formula C16H11Cl2NO3S and a molecular weight of 368.23 . It’s used for research purposes and is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-b]pyridine core, which is a heterocyclic compound (a compound that contains atoms of at least two different elements). This core is substituted with a methyl ester group (COOCH3) and a 2,6-dichlorobenzyl ether group .

Scientific Research Applications

Organic Synthesis

Research has focused on developing novel methods for the synthesis of thieno[2,3-b]pyridine derivatives due to their potential biological activities. For instance, a method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids was described, highlighting a broader synthetic utility of this compound class in heterocyclic chemistry (Santilli, Kim, & Wanser, 1971). Additionally, the synthesis of various thieno[3,2-b]pyridine derivatives via palladium-catalyzed couplings and intramolecular cyclizations demonstrates the versatility of these compounds in organic synthesis (Calhelha & Queiroz, 2010).

Antitumor Activities

A significant focus has been on evaluating the antitumoral activities of thieno[2,3-b]pyridine derivatives. Novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines exhibited promising antitumoral activity against several human tumor cell lines, including breast adenocarcinoma, melanoma, and non-small cell lung cancer (Queiroz et al., 2010). Another study reported the synthesis and evaluation of tumor cell growth inhibition of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, further establishing the antitumor potential of such compounds (Queiroz et al., 2011).

Photophysical Properties

The photophysical properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives have been studied, revealing that these compounds exhibit reasonable fluorescence quantum yields and solvatochromic behavior. Such studies are foundational for future drug delivery applications using liposomes as carriers, indicating the potential of these derivatives in biomedical imaging and therapy (Carvalho et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. Thieno[2,3-b]pyridine derivatives have been studied for their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .

Properties

IUPAC Name

methyl 3-[(2,6-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3S/c1-21-16(20)14-13(9-4-3-7-19-15(9)23-14)22-8-10-11(17)5-2-6-12(10)18/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHTYYYQIWSZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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